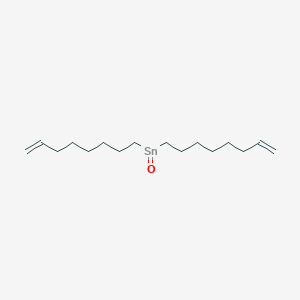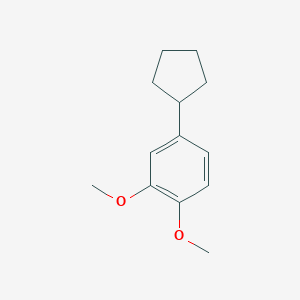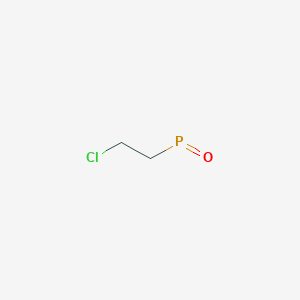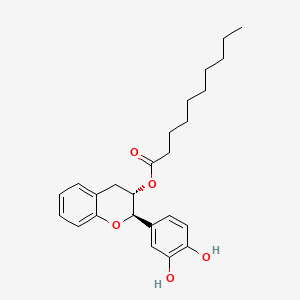
1-(2,5-Dimethylphenyl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H30O It belongs to the class of aromatic ketones, characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a dodecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)dodecan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2,5-dimethylbenzoyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is often achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylphenyl)dodecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)dodecan-1-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenyl)undecan-1-one: Similar structure but with an undecane chain.
1-(2,5-Dimethylphenyl)nonan-1-one: Similar structure but with a nonane chain.
Uniqueness: 1-(2,5-Dimethylphenyl)dodecan-1-one is unique due to its specific chain length and substitution pattern, which confer distinct chemical and physical properties
Propiedades
Número CAS |
101493-88-3 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)dodecan-1-one |
InChI |
InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-11-12-13-20(21)19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3 |
Clave InChI |
LAYJKDXVCRNLGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)


![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)

![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
